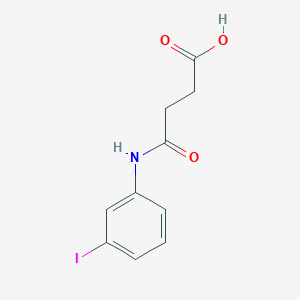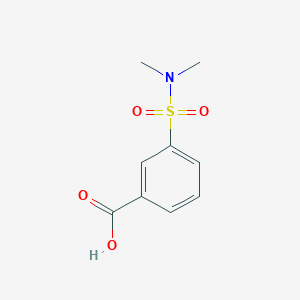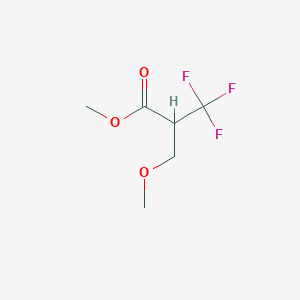
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a methoxy group, and an ethoxy group attached to a phenylamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine typically involves the following steps:
Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The resulting amine is subjected to etherification with 2-methoxy-1-methyl-ethanol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the overall yield and purity of the compound.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 4-(2-methoxy-1-methyl-ethoxy)-phenylamine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: 4-(2-methoxy-1-methyl-ethoxy)-phenylamine.
Substitution: Various substituted phenylamine derivatives.
科学研究应用
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the methoxy-ethoxy moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-Chloro-4-methoxy-phenylamine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
4-(2-methoxy-1-methyl-ethoxy)-phenylamine: Lacks the chloro group, which affects its biological activity and chemical behavior.
3-Chloro-4-ethoxy-phenylamine: Lacks the methoxy group, leading to variations in its applications and reactivity.
Uniqueness
- The presence of both the chloro and methoxy-ethoxy groups in 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine imparts unique chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-chloro-4-(1-methoxypropan-2-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-7(6-13-2)14-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWKFKLEUOMTSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=C(C=C(C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)




![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)






